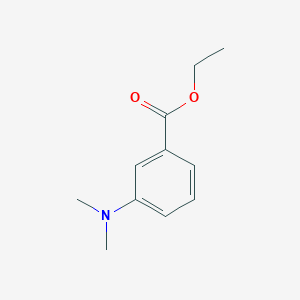

Ethyl 3-(dimethylamino)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(dimethylamino)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-4-14-11(13)9-6-5-7-10(8-9)12(2)3/h5-8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQNOGTUXPYIVDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40876509 | |

| Record name | ETHYLBENZOATE,3-DIMETHYLAMINO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40876509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16518-65-3 | |

| Record name | Ethyl 3-(dimethylamino)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16518-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Contextualization Within Aminobenzoate Ester Chemistry

Aminobenzoate esters are a class of organic compounds characterized by an amino group and an ester group attached to a benzene (B151609) ring. rsc.orgnih.gov These molecules are significant in diverse areas, from pharmaceuticals to materials science. google.comguidechem.com The position of the amino and ester groups on the benzene ring—ortho (2-), meta (3-), or para (4-)—gives rise to distinct isomers with unique chemical and physical properties. rsc.orgnih.gov

The most well-known aminobenzoate ester is ethyl 4-aminobenzoate (B8803810), commonly known as benzocaine, which is the para-isomer and is widely used as a topical anesthetic. rsc.orgnih.gov The ortho-isomer, ethyl 2-aminobenzoate (B8764639) (also known as ethyl anthranilate), and its methyl counterpart, methyl 2-aminobenzoate, are recognized for their applications as intermediates in the synthesis of pharmaceuticals and in the flavor and fragrance industry. innospk.comhmdb.ca Ethyl 3-(dimethylamino)benzoate is the meta-isomer, and like its counterparts, its properties are dictated by the specific arrangement of its functional groups.

The synthesis of aminobenzoate esters can be achieved through various methods, including the esterification of the corresponding aminobenzoic acid or the reduction of a nitrobenzoate ester. guidechem.comgoogle.com Transesterification is another common industrial process for producing these esters. google.com

Rationale for Further Investigation into the Meta Isomer’s Distinct Properties and Applications

Esterification Pathways and Optimization

The most common and direct method for synthesizing this compound is through the esterification of 3-(dimethylamino)benzoic acid with ethanol.

Fischer-Speier Esterification: This classic acid-catalyzed reaction represents a primary pathway. cerritos.eduyoutube.com The process involves refluxing the carboxylic acid (3-(dimethylamino)benzoic acid) and the alcohol (ethanol) in the presence of a strong acid catalyst. operachem.com The reaction is reversible, and its equilibrium nature requires specific strategies to maximize the yield of the ester. researchgate.netmasterorganicchemistry.com

Optimization Strategies:

Use of Excess Reactant: To shift the reaction equilibrium towards the product side in accordance with Le Châtelier's Principle, a large excess of one of the reactants, typically the less expensive ethanol, is used. cerritos.edumasterorganicchemistry.com This increases the probability of the forward reaction and enhances the conversion of the carboxylic acid. Studies on similar esterifications have shown that increasing the alcohol-to-acid ratio significantly improves the final ester yield. masterorganicchemistry.com

Removal of Water: Water is a byproduct of the esterification reaction. Its continuous removal from the reaction mixture can drive the equilibrium toward the formation of the ester. researchgate.net This can be achieved through methods such as azeotropic distillation.

A typical laboratory procedure involves dissolving the benzoic acid derivative in a significant excess of anhydrous ethanol, followed by the cautious addition of a catalytic amount of concentrated mineral acid. operachem.com The mixture is then heated under reflux for a set period. After completion, the workup involves neutralizing the excess acid, washing with a sodium bicarbonate solution and water to remove unreacted acid and catalyst, and finally, purifying the resulting ester by distillation. operachem.comsciencemadness.org

Amine Functionalization Strategies on Benzoic Acid Derivatives

The synthesis of the crucial precursor, 3-(dimethylamino)benzoic acid, can be achieved through several amine functionalization routes starting from simpler benzoic acid derivatives.

Reductive Methylation of 3-Aminobenzoic Acid: A prominent method involves the reductive alkylation of 3-aminobenzoic acid. epo.org This process uses formaldehyde (B43269) as the methylating agent in the presence of hydrogen and a catalyst. google.com In a patented process, an aqueous solution of an alkali metal salt of 3-aminobenzoic acid undergoes reductive methylation. The reaction is carefully controlled by the continuous addition of formaldehyde over a period of 0.5 to 20 hours, under a hydrogen pressure of 1 to 40 bar, and at temperatures ranging from 20°C to 120°C. epo.org The use of a buffering agent to maintain the pH between 6.5 and 9.5 is critical for high yields. google.com The 3-aminobenzoic acid itself can be prepared in situ by the catalytic hydrogenation of 3-nitrobenzoic acid, making this a convergent process from a readily available starting material. epo.orggoogle.com

Direct Alkylation: A more traditional, though less favored, approach is the direct alkylation of 3-aminobenzoic acid using methylating agents such as dimethyl sulfate (B86663) or methyl halides. epo.org While effective, this method suffers from the high toxicity of the alkylating agents employed. epo.org

Copper-Catalyzed Amination: An alternative strategy for forming the C-N bond involves the copper-catalyzed amination of a halogenated benzoic acid, such as 3-bromobenzoic acid or 3-chlorobenzoic acid, with dimethylamine. Copper-catalyzed cross-coupling reactions are powerful tools for producing N-alkyl and N-aryl anthranilic acid derivatives. nih.govresearchgate.net These reactions often require a copper source, a base, and a suitable solvent.

Catalytic Systems and Reaction Conditions

The choice of catalyst and reaction conditions is paramount for the efficiency of both the amine functionalization and the final esterification step.

Catalysts for Esterification:

Mineral Acids: Concentrated sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are the most common catalysts for Fischer esterification due to their low cost and effectiveness. cerritos.eduoperachem.com They protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. youtube.commasterorganicchemistry.com

Solid Acid Catalysts: To overcome issues associated with corrosive mineral acids, solid acid catalysts have been explored. For instance, expandable graphite (B72142) treated with sulfuric acid has been used to catalyze the synthesis of ethyl benzoate (B1203000), demonstrating good activity and potential for reuse. cibtech.org

Catalysts for Amine Functionalization:

Noble Metal Catalysts: For the reductive methylation of 3-aminobenzoic acid, supported transition metal catalysts are essential. epo.orggoogle.com Catalysts such as palladium on carbon (Pd/C) are typically used for the hydrogenation steps, including the reduction of a nitro group to an amine and the subsequent reductive amination. google.comorganic-chemistry.org

Copper-Based Systems: In Ullmann-type amination reactions, various copper species serve as catalysts. Initial studies used copper powder, but improvements have been made using copper salts and oxides like CuI, Cu₂O, or a combination of Cu/Cu₂O. nih.govresearchgate.net The choice of catalyst, base (e.g., K₂CO₃, Na₂CO₃), and solvent (e.g., 2-ethoxyethanol, diethylene glycol) significantly impacts the reaction yield. nih.gov

| Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|

| CuI | K₂CO₃ | 2-ethoxyethanol | Moderate |

| Cu₂O | K₂CO₃ | 2-ethoxyethanol | Moderate |

| Cu/Cu₂O | K₂CO₃ | n-butanol | 75 |

| Cu/Cu₂O | K₂CO₃ | 2-ethoxyethanol | 76 |

| Cu/Cu₂O | K₂CO₃ | diethylene glycol | 90 |

| Cu/Cu₂O | Na₂CO₃ | diethylene glycol | 82 |

Green Chemistry Approaches in Synthetic Routes

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign and sustainable methods for ester synthesis.

Ionic Liquids as Catalysts and Solvents: Brønsted acidic ionic liquids (ILs) have emerged as highly effective "green" catalysts for esterification reactions. rsc.orgajast.net These ILs can function as both the catalyst and the solvent, eliminating the need for volatile organic solvents. researchinschools.org Key advantages include:

Low Volatility: ILs have negligible vapor pressure, reducing air pollution and solvent loss. ajast.netscientific.net

Easy Separation: The ester product is often immiscible with the ionic liquid, forming a separate phase that can be easily decanted. researchinschools.orgscientific.net This simplifies product purification and allows for the recovery and reuse of the catalyst. researchinschools.orgacs.org

Tunable Acidity: The catalytic activity of task-specific ionic liquids (TSILs) can be tuned by altering the structure of their cations and anions. acs.org For example, TSILs with an [HSO₄]⁻ anion often show superior catalytic activity due to their higher Brønsted acidity. rsc.orgacs.org

| Ionic Liquid Catalyst | Anion | Catalytic Activity |

|---|---|---|

| [PSPy][HSO₄] | [HSO₄]⁻ | High |

| [PSPy][H₂PO₄] | [H₂PO₄]⁻ | Moderate |

| [PSPy][BF₄] | [BF₄]⁻ | Lower |

Microwave-Assisted Synthesis: The use of microwave irradiation offers a significant enhancement over conventional heating methods. researchgate.net Microwave heating can dramatically reduce reaction times and improve yields in esterification processes. cibtech.org In the synthesis of ethyl benzoate using an expandable graphite catalyst, microwave heating at 135 W achieved a yield of 80.1% in just 1.5 hours, demonstrating a highly efficient alternative to traditional refluxing which takes much longer. cibtech.org

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide a powerful toolkit for probing the molecular structure, electronic transitions, and conformational dynamics of this compound.

Electronic Absorption Spectroscopy (UV-Vis) in Various Media

The electronic absorption spectrum of a molecule provides information about the energy differences between its electronic ground and excited states. For this compound, the spectrum is characterized by π→π* transitions within the aromatic ring and the carbonyl group.

While detailed studies on the solvatochromism (the change in spectral properties with solvent polarity) of this compound are not extensively documented in the reviewed literature, data from its well-studied isomer, Ethyl 4-(dimethylamino)benzoate (B8555087), shows a strong absorption maximum around 310 nm in ethanol. photochemcad.com This absorption is attributed to an intramolecular charge transfer (ICT) transition from the electron-donating dimethylamino group to the electron-withdrawing ethyl carboxylate group. It is expected that this compound would exhibit similar absorption bands, although the energy of these transitions would be affected by the meta substitution pattern. Studies on other 3-substituted aminobenzene derivatives have shown that they tend to have lower molar absorptivities compared to their para counterparts. nih.gov The position of the absorption maximum for this compound would likely show a dependence on solvent polarity, shifting with the solvent's ability to stabilize the ground and excited states.

Emission Spectroscopy (Fluorescence and Phosphorescence)

Upon absorption of light, excited molecules can relax through the emission of photons, a process known as fluorescence (from a singlet excited state) or phosphorescence (from a triplet excited state). The emission properties are highly sensitive to the molecular structure and its environment.

The photophysical properties of this compound are not as widely reported as its para isomer. The para isomer is known for its interesting fluorescence behavior, including the potential for Twisted Intramolecular Charge Transfer (TICT) states, which can lead to dual fluorescence in certain solvents. rsc.orgacs.org For instance, Ethyl 4-(dimethylamino)benzoate has a fluorescence quantum yield of 0.29 in cyclohexane.

For this compound, fluorescence is expected, originating from the relaxation of the lowest singlet excited state. Research on related benzoate-based materials suggests that the meta substitution pattern can lead to thermally activated delayed fluorescence (TADF), a process that involves reverse intersystem crossing from a triplet state back to a singlet state before emission. rsc.org However, a study on 3-aminobenzoic acid and 3-aminobenzamide (B1265367) noted that their fluorescence intensities are generally weaker than those of the corresponding 4-substituted derivatives. nih.gov Phosphorescence, which is emission from a triplet state, would likely only be observable at low temperatures in a rigid matrix, but specific studies on this for this compound are not available in the searched literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

The ¹H NMR spectrum would show characteristic signals for the aromatic protons, with their chemical shifts and coupling patterns determined by the meta substitution. Signals for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and the dimethylamino group (a singlet for the two -CH₃ groups) would also be present. The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

Note: Data for aromatic and N-methyl protons/carbons are for Mthis compound. researchgate.net Data for the ethyl group are representative values from Ethyl Benzoate and are expected to be similar. researchgate.net

Conformational analysis by NMR could reveal information about the rotational barrier around the C(aryl)-N bond. The interaction of the nitrogen lone pair with the aromatic π-system can lead to restricted rotation, which might be observable through variable temperature NMR experiments, though such specific studies on this compound were not found.

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting

Key expected vibrational bands include:

C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups appear in the 2850-3000 cm⁻¹ region.

C=O stretching: A strong, characteristic band for the ester carbonyl group is expected around 1700-1720 cm⁻¹. Its exact position can be sensitive to electronic effects and solvent interactions.

C=C stretching: Aromatic ring stretching vibrations typically occur in the 1450-1600 cm⁻¹ region.

C-O stretching: The ester C-O stretches will appear in the 1100-1300 cm⁻¹ region.

C-N stretching: The tertiary amine C-N stretching vibration is expected in the 1000-1250 cm⁻¹ fingerprint region.

Crystallographic Analysis and Molecular Architecture

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction Studies

A search of the relevant literature did not yield a single-crystal X-ray diffraction study for this compound.

However, a crystallographic analysis would reveal key structural parameters such as bond lengths, bond angles, and torsion angles. This would allow for a precise determination of the planarity of the benzene (B151609) ring and the orientation of the dimethylamino and ethyl carboxylate substituents relative to the ring. Furthermore, analysis of the crystal packing would identify any significant intermolecular interactions, such as C-H···O hydrogen bonds or π-π stacking, which govern the supramolecular architecture of the compound in the solid state.

Table of Compounds

In-Depth Analysis of this compound Reveals Limited Structural Data

A comprehensive investigation into the chemical compound this compound has revealed a significant lack of publicly available crystallographic and detailed spectroscopic data. Despite extensive searches of scientific databases and literature, specific experimental studies detailing the intramolecular and intermolecular interactions, as well as the molecular planarity and solid-state conformation of this particular isomer, remain elusive.

The structural isomer, Ethyl 4-(dimethylamino)benzoate, has been the subject of crystallographic studies. For instance, research on the 4-substituted isomer provides precise measurements of bond lengths, bond angles, and details of its crystal packing, which involves weak C-H···O hydrogen bonds that link the molecules into chains. The molecule of Ethyl 4-(dimethylamino)benzoate is reported to be essentially planar. While this information offers a point of comparison, it cannot be directly extrapolated to accurately describe the 3-substituted isomer due to the different electronic and steric effects of the substituent position on the benzene ring.

Chemical information repositories such as PubChem provide basic details for this compound, including its molecular formula (C11H15NO2) and structure. However, this information does not extend to the detailed three-dimensional arrangement of the atoms in the solid state or the specific non-covalent interactions that govern its crystal lattice.

The absence of dedicated X-ray crystallographic analysis for this compound means that a definitive, experimentally-determined account of its molecular geometry, including the planarity of the benzene ring and the orientation of the ethyl ester and dimethylamino groups, cannot be provided at this time. Consequently, a detailed discussion of its intramolecular and intermolecular interactions, which would be derived from such structural data, is not possible.

Further research, specifically the single-crystal X-ray diffraction of this compound, would be necessary to elucidate the precise structural and spectroscopic characteristics required for a comprehensive analysis as outlined. Without such studies, a detailed and scientifically accurate article on its solid-state structure remains unachievable.

Photophysical and Photochemical Mechanisms of Ethyl 3 Dimethylamino Benzoate

Photoreactivity and Radical Generation

Data unavailable.

Concluding Remarks on Data Availability

While there is extensive literature on the application of aromatic amino benzoates in photochemistry, particularly Ethyl 4-(dimethylamino)benzoate's role as a co-initiator in dental resins and UV curing, specific experimental data and mechanistic studies on the meta-isomer, Ethyl 3-(dimethylamino)benzoate, are not present in the reviewed scientific papers. Further research is required to elucidate the specific photophysical and photochemical mechanisms of this compound.

Free Radical Formation Mechanisms and Quantum Yields

Interactions with Co-initiators and Sensitizers

In many practical applications, particularly in photopolymerization, this compound can function as a co-initiator. It works in synergy with a primary photoinitiator, often a Type II photoinitiator like benzophenone (B1666685) or thioxanthone derivatives. The process typically unfolds as follows:

The sensitizer (B1316253) (primary photoinitiator) absorbs light and is promoted to an excited state.

In this excited state, the sensitizer can abstract a hydrogen atom from the alkyl groups of the dimethylamino moiety of this compound.

This hydrogen abstraction process generates an α-aminoalkyl radical. This radical is a highly reactive species that can initiate the polymerization of monomers.

The efficiency of this process is dependent on the concentration of both the sensitizer and the co-initiator, the solvent, and the specific monomers being used. The tertiary amine of this compound is crucial for its effectiveness as a co-initiator.

Oxygen Inhibition Mechanisms in Photoreactions

Oxygen is a well-known inhibitor of free-radical mediated photoreactions, such as photopolymerization. The presence of molecular oxygen can quench the excited triplet state of the primary photoinitiator, preventing it from reacting with the co-initiator. Furthermore, the highly reactive initiating radicals can react with oxygen to form peroxyl radicals. These peroxyl radicals are generally less reactive towards initiating polymerization and can even terminate growing polymer chains.

The use of amine co-initiators like this compound can help to mitigate the effects of oxygen inhibition. The generated α-aminoalkyl radicals can react with oxygen, thereby consuming it in the near-surface region and allowing polymerization to proceed in the deeper layers. This ability to counteract oxygen inhibition is a significant advantage of using aminobenzoate co-initiators.

Photodegradation Pathways and Product Formation

The same photochemical reactivity that makes this compound useful can also lead to its degradation over time when exposed to light. This photodegradation can result in the formation of various by-products, which may alter the properties of the material in which it is used and have environmental implications.

Characterization of Photochemical By-products

The photodegradation of aminobenzoates can proceed through several pathways. One of the primary degradation routes for compounds containing a dimethylamino group is N-dealkylation, leading to the formation of the corresponding secondary amine, Ethyl 3-(methylamino)benzoate, and subsequently the primary amine, Ethyl 3-aminobenzoate. Formaldehyde (B43269) can also be a by-product of this dealkylation process.

Other potential degradation pathways include hydroxylation of the aromatic ring and cleavage of the ester group. The exact nature and distribution of these photoproducts will depend on the irradiation wavelength, the intensity of the light source, and the presence of other reactive species such as oxygen and water. While the general degradation pathways for related aminobenzoates have been studied, specific and detailed analysis of the photochemical by-products of this compound is not extensively documented.

Theoretical and Computational Chemistry of Ethyl 3 Dimethylamino Benzoate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic landscape of Ethyl 3-(dimethylamino)benzoate. These methods allow for the precise determination of molecular orbitals and charge distributions, which are key to understanding the molecule's chemical behavior.

Molecular Orbital (MO) theory provides a sophisticated model for understanding the electronic structure of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions and electronic transitions.

Table 1: Illustrative Molecular Orbital Energy Data

| Molecular Orbital | Energy (eV) - Illustrative | Description |

| LUMO+1 | > -1.0 | Higher energy unoccupied orbital |

| LUMO | ~ -1.0 to -1.5 | Primarily located on the benzoate (B1203000) moiety, character |

| HOMO | ~ -5.5 to -6.0 | Primarily located on the dimethylamino-phenyl moiety, character |

| HOMO-1 | < -6.0 | Lower energy occupied orbital |

Note: The values in this table are illustrative and represent typical ranges for similar aromatic compounds. Precise values for this compound would require specific quantum chemical calculations.

The distribution of electron density within the this compound molecule is non-uniform due to the presence of heteroatoms (oxygen and nitrogen) and the aromatic ring. This charge distribution can be visualized using an electrostatic potential (ESP) map, which illustrates the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In this compound, the nitrogen atom of the dimethylamino group and the oxygen atoms of the ester group are expected to be regions of high negative charge (red/yellow on an ESP map). Conversely, the hydrogen atoms of the methyl and ethyl groups, as well as the aromatic protons, will exhibit a positive electrostatic potential (blue on an ESP map). A detailed analysis, such as Mulliken population analysis, would provide quantitative values for the partial charges on each atom. For the related ethyl 4-aminobenzoate (B8803810), such calculations have been performed, providing a basis for comparison. nih.gov The ESP map is crucial for predicting how the molecule will interact with other polar molecules and ions.

Excited State Calculations and Dynamics Simulations

The interaction of this compound with light can lead to electronic excitation. Understanding the properties of these excited states and their subsequent decay pathways is the domain of excited-state calculations and dynamics simulations.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the electronic excited states of molecules. nih.gov It can be used to calculate vertical excitation energies, which correspond to the absorption maxima in an electronic spectrum, as well as oscillator strengths, which relate to the intensity of the absorption.

For this compound, TD-DFT calculations would likely predict several low-lying excited states. The nature of these transitions (e.g., π→π* or n→π*) can be determined by analyzing the molecular orbitals involved. Studies on related aminobenzoates have utilized TD-DFT to interpret their UV-visible spectra and understand the influence of substituents on their photophysical properties. nih.gov For instance, the position of the dimethylamino group in the meta position is expected to have a distinct effect on the charge transfer character of the excited states compared to the para-substituted isomer.

Following electronic excitation, molecules can return to the ground state through various radiative (fluorescence, phosphorescence) and non-radiative pathways. Non-radiative decay is often facilitated by conical intersections, which are points on the potential energy surface where two electronic states become degenerate. wikipedia.org At these points, the Born-Oppenheimer approximation breaks down, allowing for efficient internal conversion between electronic states.

The study of non-adiabatic dynamics in aromatic molecules like benzene (B151609) and its derivatives has shown that the location and accessibility of conical intersections are highly sensitive to substitution. rsc.orgnih.gov For this compound, it is plausible that conical intersections between the first excited singlet state (S1) and the ground state (S0), as well as between higher excited states, play a crucial role in its photochemistry. Simulations of the non-adiabatic dynamics would trace the path of the molecule as it moves through these intersections, providing a mechanistic understanding of its photostability and photochemical reaction pathways.

Structure-Reactivity Relationships and Mechanistic Predictions

The computational data derived from quantum chemical calculations can be used to establish structure-reactivity relationships and predict the mechanisms of chemical reactions involving this compound. The electronic and steric properties of the molecule, as dictated by its structure, govern its reactivity towards various reagents.

The presence of the electron-donating dimethylamino group and the electron-withdrawing ethyl ester group on the benzene ring creates a specific pattern of reactivity. The meta-substitution pattern influences the directing effects of these groups in electrophilic aromatic substitution reactions. Computational studies on substituted benzoic acids have demonstrated a strong correlation between calculated electronic parameters and experimental pKa values, which is a measure of acidity. nih.gov Similar correlations can be established for other reactivity descriptors.

Mechanistic predictions for reactions such as hydrolysis, amidation, or electrophilic attack can be made by calculating the energies of reactants, transition states, and products. The calculated activation barriers can then be used to predict the feasibility and rate of a given reaction pathway. For instance, the nucleophilicity of the nitrogen atom and the electrophilicity of the carbonyl carbon can be quantified and used to predict the outcomes of reactions with various electrophiles and nucleophiles.

Computational Modeling of Reaction Pathways and Barrier Heights

The computational modeling of reaction pathways for this compound is crucial for understanding its stability, decomposition mechanisms, and potential chemical transformations. While specific, detailed studies on the reaction pathways of this compound are not extensively documented in the public domain, the methodologies and general findings from related benzoate esters and aminobenzoic acid derivatives offer a strong framework for understanding its potential reactivity.

Density Functional Theory (DFT) is a primary tool for these investigations, enabling the calculation of potential energy surfaces, the identification of transition states, and the determination of activation energy barriers. For instance, studies on the thermal decomposition of esters often explore unimolecular reactions such as ester pyrolysis, which can proceed through various mechanisms including concerted pericyclic reactions or stepwise processes involving radical intermediates.

A relevant example is the computational study of the decomposition of nitroethyl benzoate, which was investigated using DFT at the B3LYP/6-31G(d) level of theory. researchgate.net This study revealed a one-step, non-concerted mechanism for the elimination of benzoic acid to form nitroethylene. The activation energy for this process was found to be significant, highlighting the kinetic stability of the ester under certain conditions. researchgate.net Such a computational approach could be directly applied to this compound to explore analogous elimination or decomposition pathways.

Furthermore, research on aminobenzoic acid derivatives has explored reaction pathways such as intramolecular proton transfer. rsc.org For the ethyl esters of aminobenzoic acids, computational studies have shown that the energy barriers for proton migration from the amino group to the carbonyl oxygen are considerably high, exceeding 200 kJ mol⁻¹. rsc.org This suggests that such intramolecular proton transfer is not a readily accessible reaction pathway under normal conditions. These calculations are typically performed using methods like B3LYP with a basis set such as def2TZVP, and can incorporate solvent effects using models like the Polarizable Continuum Model (PCM). rsc.org

The general approach to modeling these reaction pathways involves:

Geometry Optimization: The equilibrium geometries of the reactant, transition state(s), and product(s) are fully optimized.

Frequency Calculations: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A minimum on the potential energy surface (reactant or product) will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: To ensure that a transition state connects the desired reactant and product, an IRC calculation is often performed.

The barrier height, or activation energy (Ea), is then calculated as the difference in energy between the transition state and the reactant. These computational tools provide a powerful means to predict the feasibility and mechanism of various potential reactions involving this compound.

| Reaction Type | Computational Method | Basis Set | Typical Barrier Height Range (for related compounds) |

| Thermal Decomposition (Elimination) | DFT (e.g., B3LYP) | 6-31G(d) or larger | 30-40 kcal/mol |

| Intramolecular Proton Transfer | DFT (e.g., B3LYP) | def2TZVP or similar | > 50 kcal/mol (>200 kJ/mol) |

Prediction of Spectroscopic Properties from First Principles

First-principles calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules, including this compound. These computational methods provide a direct link between the molecular structure and its spectral signature.

UV-Vis Spectroscopy: The electronic absorption spectrum of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netrespectprogram.org This method calculates the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities of the electronic transitions. The choice of functional and basis set is critical for obtaining accurate results. For many organic molecules, hybrid functionals like B3LYP and CAM-B3LYP, in conjunction with basis sets such as 6-311++G(d,p), have been shown to provide good agreement with experimental data. researchgate.netresearchgate.net The inclusion of a solvent model is also important, as the polarity of the solvent can significantly influence the position of the absorption bands. For example, a study on ethyl 4-aminobenzoate utilized TD-DFT to analyze its electronic properties. researchgate.net

Infrared (IR) Spectroscopy: The vibrational frequencies and IR intensities of this compound can be calculated using DFT. researchgate.net After optimizing the molecular geometry, a frequency calculation yields the harmonic vibrational modes. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other factors. Therefore, it is common practice to apply a scaling factor (typically around 0.96-0.98) to the calculated frequencies to improve agreement with experimental spectra. rsc.org The potential energy distribution (PED) analysis can be used to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, and rocking of different functional groups. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is the most common approach for calculating NMR shielding tensors. nih.gov The calculated shielding constants are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS). The accuracy of the predicted chemical shifts is sensitive to the chosen geometry, functional, and basis set.

Below are illustrative tables of predicted spectroscopic data, based on computational studies of closely related aminobenzoate compounds.

Table of Predicted UV-Vis Absorption Maxima (λmax) using TD-DFT

| Compound | Computational Method | Basis Set | Solvent | Predicted λmax (nm) |

| Ethyl 4-aminobenzoate | TD-DFT (B3LYP) | 6-311++G(d,p) | Ethanol | ~300-320 |

| Ethyl 3-aminobenzoate | TD-DFT (B3LYP) | def2TZVP | Water | ~290-310 |

This table illustrates typical predicted UV-Vis absorption maxima for aminobenzoate esters based on published computational methodologies. The exact values for this compound may vary.

Table of Selected Predicted Vibrational Frequencies (IR) using DFT

| Vibrational Mode | Functional/Basis Set | Predicted Frequency (cm⁻¹, scaled) |

| C=O stretch | B3LYP/6-311++G(d,p) | ~1700-1720 |

| C-N stretch (aromatic) | B3LYP/6-311++G(d,p) | ~1250-1280 |

| N-CH₃ stretch | B3LYP/6-311++G(d,p) | ~1150-1180 |

| O-C₂H₅ stretch | B3LYP/6-311++G(d,p) | ~1100-1130 |

This table shows representative predicted IR frequencies for key functional groups in aminobenzoate esters based on common computational approaches. The values are approximate and would require specific calculation for this compound.

Advanced Applications in Polymer Science and Materials Chemistry

Role as a Photoinitiator and Co-initiator in Photopolymerization Systems

EDB functions primarily as a co-initiator in Norrish Type II photoinitiator systems. These systems require a light-absorbing molecule, the photosensitizer, which does not itself generate initiating radicals efficiently but can transfer energy or react with a co-initiator like EDB to produce the necessary radicals.

In Type II photopolymerization, a photosensitizer (PS), such as benzophenone (B1666685), camphorquinone (B77051) (CQ), or isopropyl thioxanthone (ITX), absorbs photons (UV or visible light) and is promoted to an excited singlet state (¹PS), which then rapidly converts to a more stable, longer-lived excited triplet state (³PS).

The excited triplet-state photosensitizer is not typically reactive enough to directly initiate the polymerization of acrylate (B77674) monomers. Instead, it interacts with the amine co-initiator, EDB, through a process of electron transfer followed by proton transfer. The nitrogen atom of the dimethylamino group on EDB donates an electron to the excited photosensitizer, forming an exciplex (an excited-state complex). This is followed by the transfer of a proton from a carbon atom adjacent to the nitrogen, resulting in the formation of two radicals: a ketyl radical (from the photosensitizer) and a highly reactive α-aminoalkyl radical from the EDB molecule.

EDB significantly enhances the rate and efficiency of photopolymerization under both UV and visible light, depending on the chosen photosensitizer. Its role is crucial in overcoming oxygen inhibition, a common issue in free-radical polymerization where atmospheric oxygen scavenges initiating radicals, creating unreactive peroxy radicals and leading to an induction period before curing begins. The amine co-initiator can consume oxygen, allowing polymerization to proceed more rapidly.

In a Type II system with isopropyl thioxanthone (ITX) as the photosensitizer, the ITX/EDB combination has been shown to achieve high conversion rates in the polymerization of methyl methacrylate (B99206) (MMA). Research has demonstrated that this system can reach approximately 80% monomer conversion in just 20 minutes. rsc.org

For visible light curing, commonly used in dental applications, EDB is paired with photosensitizers like camphorquinone (CQ), which has a maximum absorption wavelength around 470 nm. nih.gov The CQ/EDB system is a staple in dental resins. nih.gov However, compared to some cleavage-type (Type I) photoinitiators, CQ/amine systems can exhibit lower rates of polymerization. nih.gov The efficiency of these systems is influenced by factors such as the monomer type and the light source used. nih.gov

| Photoinitiator System | Monomer | Light Source | Max. Polymerization Rate (Rpₘₐₓ) | Final Degree of Conversion (DC) | Reference |

| ITX / EDB | MMA | UV Lamp | Not specified, but 80% conversion in 20 min | ~80% | rsc.org |

| CQ / EDB | HEMA | Mercury Arc Lamp | Lower than Type I initiators | High | nih.gov |

| CQ / EDB | HEMAM | Mercury Arc Lamp | Lower than HEMA | Lower than HEMA | nih.gov |

This table presents illustrative data on the performance of Ethyl 4-(dimethylamino)benzoate (B8555087) (EDB) in photopolymerization systems. HEMA (2-hydroxyethyl methacrylate) and HEMAM (N-(2-hydroxyethyl) methacrylamide) are common monomers in dental applications.

While primarily known for its role in free-radical systems, EDB also finds application in cationic photopolymerization, particularly in hybrid systems or as a reaction modifier. In cationic curing, which involves monomers like epoxides and oxetanes, strong Brønsted or Lewis acids are generated upon irradiation of an initiator, typically an onium salt (e.g., iodonium (B1229267) or sulfonium (B1226848) salts).

EDB can be used as a photosensitizer for these onium salts, expanding their spectral sensitivity into the longer UV or even visible light range. Upon absorbing light, the EDB reaches an excited state and then transfers an electron to the onium salt, causing it to decompose and release the cationic initiating species.

Furthermore, in some advanced applications like hot lithography, EDB has been employed as a base. tuwien.at In this context, its purpose is to inhibit polymerization that might occur outside the irradiated areas due to the migration of the photogenerated acid. By neutralizing stray acid, EDB helps to improve the resolution and definition of 3D-printed parts. tuwien.at

Development of Advanced Polymer Networks and Composites

The characteristics of the photoinitiator system directly impact the structure and properties of the resulting polymer network. The speed of initiation and the number of radicals generated influence the final architecture of the crosslinked material.

Crosslinking density, defined as the number of crosslinks per unit volume, is a critical parameter that dictates the mechanical and thermal properties of a polymer network, such as its stiffness, solvent resistance, and glass transition temperature. The efficiency of the photoinitiator system, including the EDB co-initiator, plays a direct role in determining this density.

A more efficient initiation process, generating a higher concentration of radicals in a shorter time, leads to the rapid formation of numerous polymer chains. This increases the probability of chains linking together, resulting in a higher crosslink density. The concentration of EDB itself can be optimized; higher concentrations can lead to faster rates and higher crosslink density up to a certain point, after which effects like plasticization or chain termination by primary radicals may become dominant.

In hybrid free-radical/cationic systems, the relative rates of the two polymerization mechanisms, controlled by their respective initiation systems, allow for the temporal structuring of polymer networks. This control enables the design of complex architectures like interpenetrating or grafted polymer networks, tailoring the material's final properties. researchgate.net

Phase-separated systems, such as polymer blends, block copolymers, and polymer-dispersed liquid crystals, rely on the controlled separation of different components into distinct domains. Photopolymerization is a powerful tool to rapidly lock in these morphologies. The polymerization kinetics, influenced by the EDB-containing initiator system, are crucial in this process.

In a system undergoing polymerization-induced phase separation (PIPS), a homogeneous mixture of monomer and another component (e.g., another polymer or a liquid crystal) begins to phase-separate as the monomer is converted into a polymer, altering the miscibility of the components. The rate of polymerization relative to the rate of phase separation determines the final morphology.

Fast Polymerization: If the curing, accelerated by an efficient initiator system with EDB, is much faster than the diffusion and phase separation of the components, the system may be kinetically trapped in a non-equilibrium state, often resulting in very small, finely dispersed domains.

Slow Polymerization: A slower cure allows more time for the components to diffuse and form larger, more well-defined phase-separated structures.

Advanced Applications of Ethyl 3-(dimethylamino)benzoate in Polymer Science and Materials Chemistry Remain Undocumented in Public Research

A thorough review of scientific literature and patent databases reveals a significant lack of available research on the specific applications of This compound in the fields of polymer science and materials chemistry. While its isomer, Ethyl 4-(dimethylamino)benzoate, is a well-documented and widely used component in these areas, there is no public data to support the creation of a detailed article on the integration of this compound into functional materials as outlined.

The requested focus on its use in UV-curable coatings, inks, and novel dental and medical polymeric composites yielded no specific research findings, material properties, or curing performance data for the meta-substituted isomer. The scientific community has extensively investigated the para-substituted isomer, Ethyl 4-(dimethylamino)benzoate (EDAB or EDMAB), for its role as an effective amine synergist and co-initiator in photopolymerization processes. nih.govresearchgate.netgoogle.compocketdentistry.comnih.govrsc.org This compound is frequently paired with Type II photoinitiators, such as camphorquinone, particularly in dental resin composites and UV-curable inks, to enhance the rate and efficiency of the curing process. nih.govpocketdentistry.comnih.govmdpi.com

However, similar studies involving this compound are absent from the available literature. Searches using the compound's specific name and CAS number (16518-65-3) in relation to polymer science, UV curing, coatings, and dental materials did not provide the necessary data to elaborate on the following topics:

Integration in Functional Materials Development

Novel Dental and Medical Polymeric Composites (Material Properties and Curing Performance)

Without research data detailing its performance, mechanism of action, or the properties of the resulting materials, any article on the advanced applications of this compound would be purely speculative. The distinction between isomers is critical in chemistry, as the position of a functional group on an aromatic ring can dramatically alter the molecule's electronic properties, reactivity, and, consequently, its utility in applications like photopolymerization.

Therefore, due to the absence of specific, verifiable research on the subject compound within the requested application areas, it is not possible to generate the authoritative and scientifically accurate article as instructed.

Reactivity and Organic Transformations of Ethyl 3 Dimethylamino Benzoate

Nucleophilic Addition and Substitution Reactions

The ester functional group in Ethyl 3-(dimethylamino)benzoate is the primary site for nucleophilic attack. The carbonyl carbon is electrophilic and susceptible to reactions with various nucleophiles. The presence of the 3-(dimethylamino) group, being electron-donating, slightly reduces the electrophilicity of the carbonyl carbon compared to an unsubstituted ethyl benzoate (B1203000), but the fundamental reactivity remains.

Key reactions include:

Hydrolysis: The ester can be hydrolyzed to the corresponding 3-(dimethylamino)benzoic acid. This reaction can be catalyzed by either acid or base. Base-catalyzed hydrolysis, or saponification, is an irreversible process that proceeds via a tetrahedral intermediate to yield the carboxylate salt, which is then protonated in a separate workup step.

Transesterification: Treatment of this compound with a different alcohol in the presence of an acid or base catalyst can replace the ethyl group with a new alkyl group, yielding a different ester of 3-(dimethylamino)benzoic acid.

Amidation: Reaction with ammonia (B1221849) or primary/secondary amines can convert the ester into the corresponding amide. This transformation is typically slower than hydrolysis and often requires heating or specific catalysts to proceed efficiently.

Reduction: The ester can be reduced to 3-(dimethylamino)benzyl alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, which proceeds via nucleophilic addition of a hydride to the carbonyl carbon.

Grignard Reaction: Reaction with organomagnesium halides (Grignard reagents) results in the formation of tertiary alcohols. Two equivalents of the Grignard reagent add to the ester, first forming a ketone intermediate which then reacts with a second equivalent.

Table 1: Predicted Nucleophilic Reactions at the Ester Group

| Reaction Type | Reagent(s) | Predicted Product |

|---|

Electrophilic Aromatic Substitution Patterns on the Benzoate Ring

Electrophilic aromatic substitution (SEAr) on the benzene (B151609) ring of this compound is governed by the directing effects of the two existing substituents. google.com

-N(CH₃)₂ (Dimethylamino) group: This is a strongly activating, ortho, para-directing group due to its ability to donate its lone pair of electrons into the aromatic π-system via resonance.

-COOEt (Ethyl carboxylate) group: This is a moderately deactivating, meta-directing group due to the electron-withdrawing inductive and resonance effects of the carbonyl.

When these groups are in a meta position relative to each other, their directing effects are cooperative in some positions and conflicting in others. The powerful activating effect of the dimethylamino group is expected to dominate the reaction's regioselectivity. The positions ortho and para to the -N(CH₃)₂ group are C2, C4, and C6. The position meta to the -COOEt group is C5, which is not activated by the amine.

Therefore, incoming electrophiles are predicted to substitute at the positions activated by the dimethylamino group.

C2: ortho to -N(CH₃)₂ and ortho to -COOEt. This position is electronically activated but may be sterically hindered.

C4: para to -N(CH₃)₂ and ortho to -COOEt. This position is strongly activated and generally less sterically hindered than C2.

C6: ortho to -N(CH₃)₂ and meta to -COOEt. This position is also strongly activated.

The most likely positions for substitution are C4 and C6 due to the powerful resonance stabilization provided by the dimethylamino group to the arenium ion intermediate. Steric hindrance might lead to a preference for substitution at the C4 position.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Reagent(s) | Predicted Major Product(s) | Directing Influence |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Ethyl 4-nitro-3-(dimethylamino)benzoate and/or Ethyl 6-nitro-3-(dimethylamino)benzoate | -N(CH₃)₂ is a dominant o,p-director |

| Bromination | Br₂, FeBr₃ | Ethyl 4-bromo-3-(dimethylamino)benzoate and/or Ethyl 6-bromo-3-(dimethylamino)benzoate | -N(CH₃)₂ is a dominant o,p-director |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Reaction may be complex due to Lewis acid coordination with the amine and ester groups. If successful, acylation would be directed to C4/C6. | Lewis acid complexation can deactivate the ring. |

Derivatization for Novel Chemical Entities

This compound serves as a versatile scaffold for the synthesis of novel chemical entities by modifying its functional groups or the aromatic ring. While specific industrial applications starting from this exact ester are not widely documented, its structural motifs are present in pharmacologically active molecules, such as Rivastigmine, which has a related 3-substituted phenylamine core. newdrugapprovals.orgjustia.comjustia.com

Potential derivatizations include:

Modification of the Amine: The tertiary amine can be quaternized by reaction with alkyl halides (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. This would significantly alter the electronic properties of the ring, transforming the group into a strongly deactivating, meta-director.

Reduction and Subsequent Reaction: As mentioned in 7.1, the ester can be reduced to 3-(dimethylamino)benzyl alcohol. This primary alcohol can then undergo a wide range of further transformations, such as oxidation to an aldehyde, conversion to a benzyl (B1604629) halide, or etherification.

Sequential Ring Functionalization and Ester Modification: A multi-step synthesis could involve first performing an electrophilic aromatic substitution (e.g., nitration at the C4 position) followed by hydrolysis or reduction of the ester group to create multifunctional aromatic compounds. These serve as building blocks for pharmaceuticals or materials science applications.

Reaction Mechanisms in General Organic Synthesis

The reaction mechanisms involving this compound are illustrative of fundamental principles in organic chemistry.

Mechanism of Electrophilic Aromatic Substitution (e.g., Bromination at C4):

Generation of Electrophile: The Lewis acid catalyst (FeBr₃) polarizes the bromine molecule, creating a potent electrophile, Br⁺.

Nucleophilic Attack: The π-electrons of the benzene ring attack the electrophilic bromine atom. Attack at the C4 position (para to the -N(CH₃)₂) is highly favored.

Formation of the Arenium Ion (Sigma Complex): This attack forms a carbocation intermediate known as an arenium ion or sigma complex. The positive charge is delocalized across the ring and, crucially, onto the nitrogen atom of the dimethylamino group. The ability of nitrogen to bear the positive charge (forming an iminium ion resonance structure) provides substantial stabilization, explaining the strong directing effect.

Deprotonation and Aromatization: A weak base (e.g., FeBr₄⁻) removes the proton from the C4 carbon, and the electrons from the C-H bond collapse back into the ring, restoring aromaticity and yielding the final product, Ethyl 4-bromo-3-(dimethylamino)benzoate.

Mechanism of Base-Catalyzed Hydrolysis (Saponification):

Nucleophilic Addition: A hydroxide (B78521) ion (⁻OH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester group.

Formation of Tetrahedral Intermediate: This addition breaks the C=O π-bond, forming a tetrahedral intermediate with a negative charge on the oxygen atom.

Collapse of Intermediate: The tetrahedral intermediate is unstable and collapses. The C-O single bond to the ethoxy group is cleaved, reforming the C=O double bond and expelling the ethoxide ion (⁻OEt) as the leaving group.

Proton Transfer: The ethoxide ion is a strong base and immediately deprotonates the newly formed 3-(dimethylamino)benzoic acid, resulting in the carboxylate salt and ethanol. This acid-base reaction is essentially irreversible and drives the equilibrium towards the products.

Protonation: An acidic workup in a separate step is required to protonate the 3-(dimethylamino)benzoate salt to yield the final neutral carboxylic acid product.

Environmental Chemistry and Degradation Studies of Ethyl 3 Dimethylamino Benzoate

Oxidative Degradation Mechanisms in Aquatic Environments

Advanced Oxidation Processes (AOPs) are a key mechanism for the degradation of persistent organic pollutants in aquatic environments. wikipedia.orgmembranechemicals.com These processes are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH), which are capable of oxidizing a wide range of organic compounds. wikipedia.orgmembranechemicals.com For Ethyl 3-(dimethylamino)benzoate, the primary sites for oxidative attack by hydroxyl radicals are expected to be the dimethylamino group and the aromatic ring.

The reaction of hydroxyl radicals with the dimethylamino group can lead to N-dealkylation, sequentially forming ethyl 3-(methylamino)benzoate and ethyl 3-aminobenzoate. Another potential pathway is hydrogen abstraction from the N-methyl groups, forming a carbon-centered radical that can undergo further oxidation.

The aromatic ring is also highly susceptible to electrophilic attack by hydroxyl radicals. This leads to the formation of various hydroxylated intermediates. The position of hydroxylation will be directed by the activating, ortho-para directing dimethylamino group and the deactivating, meta-directing ethyl ester group. This would likely result in the formation of several phenolic derivatives. Subsequent ring-opening reactions can occur upon further oxidation, leading to the formation of smaller aliphatic acids and, ultimately, mineralization to carbon dioxide and water. youtube.com

Photocatalytic Degradation and Reactive Oxygen Species Generation

Photocatalysis is another significant degradation pathway for aromatic compounds in water. This process typically involves a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which, upon activation by UV or solar light, generates electron-hole pairs. wikipedia.orgresearchgate.net These charge carriers react with water and dissolved oxygen to produce various reactive oxygen species (ROS), including hydroxyl radicals (•OH), superoxide (B77818) radicals (O₂⁻•), and singlet oxygen. nih.gov

It is proposed that the degradation of this compound would proceed through similar mechanisms. nih.gov The photogenerated holes can directly oxidize the molecule, while the hydroxyl radicals can attack both the aromatic ring and the amino group, as described in the oxidative degradation section. The efficiency of photocatalytic degradation is influenced by several factors, including the concentration of the pollutant, the dosage of the photocatalyst, the pH of the solution, and the presence of other substances in the water matrix. nih.gov

To illustrate the typical parameters and outcomes of such a study, the following interactive table is based on findings for the related compound, Ethyl 4-aminobenzoate (B8803810). researchgate.net

Interactive Data Table: Photocatalytic Degradation Parameters for a Related Aminobenzoate

| Parameter | Condition | Result | Reference |

| Initial Concentration | 4 mg L⁻¹ | Complete degradation observed. | researchgate.net |

| Photocatalyst | TiO₂ | Effective for degradation under UVC. | researchgate.net |

| Light Source | UVC Lamp | Provided the necessary energy for photocatalysis. | researchgate.net |

| Key Pathways | (De)hydroxylation, Demethylation | Proposed transformation mechanisms. | nih.gov |

By-product Formation During Environmental Transformation

The degradation of this compound, whether through oxidative or photocatalytic processes, is expected to generate a series of transformation products (TPs) before complete mineralization occurs. The identification of these by-products is essential for a comprehensive environmental risk assessment, as some TPs may be more toxic or persistent than the parent compound. core.ac.uk

Based on the degradation pathways of analogous compounds like Ethyl 4-aminobenzoate and other aromatic amines, several potential by-products of this compound can be proposed. researchgate.netnih.gov These primarily arise from three types of reactions:

N-Demethylation: The stepwise removal of methyl groups from the dimethylamino moiety.

Hydroxylation: The addition of hydroxyl groups to the aromatic ring.

Ester Hydrolysis: The cleavage of the ethyl ester group to form the corresponding carboxylic acid.

These reactions can occur individually or in combination, leading to a complex mixture of intermediates.

Table of Potential Transformation Products of this compound

| Proposed Transformation Product | Formation Pathway |

| Ethyl 3-(methylamino)benzoate | N-Demethylation |

| Ethyl 3-aminobenzoate | N-Demethylation |

| Ethyl 3-(dimethylamino)-x-hydroxybenzoate | Ring Hydroxylation |

| 3-(Dimethylamino)benzoic acid | Ester Hydrolysis |

| 3-(Methylamino)benzoic acid | N-Demethylation & Ester Hydrolysis |

| 3-Aminobenzoic acid | N-Demethylation & Ester Hydrolysis |

| Various hydroxylated aminobenzoic acids | Ring Hydroxylation & Ester Hydrolysis |

| Aliphatic acids (e.g., oxalic acid, formic acid) | Ring Cleavage |

Advanced Treatment Strategies for Contaminant Removal

The removal of persistent aromatic compounds like this compound from water and wastewater often requires advanced treatment strategies, as conventional methods may not be sufficient. wikipedia.orgmembranechemicals.com Advanced Oxidation Processes (AOPs) are among the most effective technologies for this purpose. wikipedia.orgmembranechemicals.comdtic.mil

Commonly employed AOPs that would likely be effective for the degradation of this compound include:

Ozonation (O₃): Ozone can directly react with the electron-rich aromatic ring and the dimethylamino group. In combination with hydrogen peroxide (O₃/H₂O₂) or UV light (O₃/UV), the generation of hydroxyl radicals is enhanced, leading to faster and more complete degradation. wikipedia.orgnih.gov

UV/Hydrogen Peroxide (UV/H₂O₂): The photolysis of hydrogen peroxide by UV light is a well-established method for generating hydroxyl radicals for water treatment. nih.gov

Photocatalysis (e.g., UV/TiO₂): As discussed previously, this method uses a photocatalyst and a light source to generate a variety of ROS that can effectively degrade the target compound. wikipedia.orgresearchgate.net

These AOPs are designed to mineralize organic contaminants into less harmful inorganic substances like water, carbon dioxide, and mineral acids. wikipedia.orgmembranechemicals.com The selection of the most appropriate AOP depends on factors such as the initial concentration of the contaminant, the water matrix, and economic considerations.

Future Research Directions for Ethyl 3 Dimethylamino Benzoate

Exploration of Novel Synthetic Pathways with Enhanced Efficiency

The development of efficient and environmentally friendly synthetic methods is a cornerstone of modern chemistry. For Ethyl 3-(dimethylamino)benzoate, future research is likely to focus on optimizing existing synthetic routes and exploring novel, more sustainable pathways.

Traditionally, the synthesis of aromatic esters like this compound can be achieved through methods such as Fischer esterification. researchgate.netathabascau.ca This classic acid-catalyzed reaction between a carboxylic acid and an alcohol is a fundamental method for ester formation. athabascau.ca Research into improving Fischer esterification often involves the use of microwave irradiation to accelerate reaction times and improve yields, a technique that has been successfully applied to substituted benzoic acids. researchgate.netusm.my

Another established route for preparing aminobenzoates involves the reduction of a corresponding nitrobenzoate precursor. For instance, the synthesis of Ethyl 4-(dimethylamino)benzoate (B8555087) can be achieved by the catalytic hydrogenation of ethyl p-nitrobenzoate. google.comgoogle.com A similar approach can be envisioned for the 3-isomer, starting from ethyl 3-nitrobenzoate. The process typically involves a premixing step, followed by catalytic hydrogenation, filtration, concentration, crystallization, and drying to obtain the final product. google.com

Future research could focus on the development of "green" synthetic methodologies. This includes the use of solid-liquid solvent-free phase transfer catalysis (PTC) and acidic catalysis in dry media, which have shown promise for the synthesis of related cosmetic ingredients. nih.gov These methods offer significant improvements by simplifying procedures and reducing the environmental impact compared to classical approaches.

A comparison of potential synthetic strategies is presented in the table below:

| Synthetic Method | Starting Materials | Key Features | Potential for Enhancement |

| Fischer Esterification | 3-(Dimethylamino)benzoic acid, Ethanol | Acid-catalyzed, Reversible | Microwave-assisted synthesis for faster reaction and higher yield. researchgate.netusm.my |

| Reduction of Nitro-compound | Ethyl 3-nitrobenzoate | Catalytic hydrogenation (e.g., with Pd/C) | Optimization of catalyst and reaction conditions for improved yield and purity. google.com |

| Green Chemistry Approaches | 3-(Dimethylamino)benzoic acid, Ethyl halide | Phase Transfer Catalysis (PTC), Solvent-free conditions | Development of highly efficient and recyclable catalysts. nih.gov |

Deeper Understanding of Photophysical Processes through Time-Resolved Spectroscopy

The interaction of molecules with light is fundamental to many of their applications. Time-resolved spectroscopy is a powerful tool for studying the dynamic processes that occur in molecules after they absorb light, on timescales ranging from femtoseconds to seconds. researchgate.netrsc.orgresearchgate.net For this compound, a deeper understanding of its photophysical properties is crucial for its potential use in areas like photopolymerization and as a molecular probe.

Studies on the closely related isomer, Ethyl 4-(dimethylamino)benzoate (EDMAB), have revealed complex excited-state dynamics. rsc.org The fluorescence of these types of molecules can be highly dependent on the solvent environment. In nonpolar solvents, a "normal" fluorescence band is typically observed. However, in polar solvents or in the presence of polar molecules, the formation of fluorescing solute-solvent exciplexes can occur, leading to red-shifted emission. rsc.org Furthermore, some aminobenzoates are known to exhibit Twisted Intramolecular Charge Transfer (TICT) in their excited state, which is also sensitive to the surrounding medium. acs.org

Future research on this compound should employ time-resolved techniques like transient absorption and time-resolved fluorescence spectroscopy to elucidate its excited-state behavior. nih.gov Key areas of investigation would include:

Mapping the Excited-State Pathways: Identifying the different excited states (e.g., locally excited, charge transfer, triplet states) and the rates of conversion between them.

Solvent Effects: Systematically studying how solvent polarity and hydrogen bonding capacity influence the photophysical properties.

Isomer Comparison: Directly comparing the photophysical data of the 3- and 4-isomers to understand how the position of the dimethylamino group affects the electronic structure and relaxation dynamics.

Such studies would provide valuable data for designing molecules with tailored photophysical responses.

Expansion into Emerging Material Science Applications (e.g., 3D Printing, Advanced Composites)

One of the most promising areas for future research on this compound is in material science, particularly in the rapidly evolving fields of 3D printing and advanced composites.

3D Printing

Vat photopolymerization, a type of 3D printing, relies on photoinitiators to absorb light and trigger the polymerization of a liquid resin into a solid object. chemicalbook.com Ethyl 4-(dimethylamino)benzoate is already used as a co-initiator in photopolymerization systems for 3D printing. It works in conjunction with a photosensitizer and an iodonium (B1229267) salt to initiate free-radical polymerization upon exposure to visible light (e.g., 405 nm and 420 nm). wooster.edu

Future research could explore the use of this compound in similar roles. Key research questions would include:

How does the change in isomer from para to meta affect the efficiency of photoinitiation?

Can this compound be used to develop photocurable resins with improved properties, such as faster curing speeds or better mechanical strength of the printed object?

Can this compound be incorporated into systems for printing nanocomposites, where nanofillers like copper oxide or alumina (B75360) are dispersed in the resin to create materials with enhanced properties? wooster.edu

Advanced Composites

Fiber-reinforced composites are materials where a polymer matrix is strengthened by the inclusion of fibers. These materials are of interest for applications ranging from dental restorations to aerospace components. nih.gov The polymer matrix is often cured using a polymerization reaction that can be initiated by light.

Given its role as a photoinitiator, this compound could be investigated for the fabrication of fiber-reinforced composites. Research in this area would focus on:

The compatibility of the photoinitiator system with various reinforcing fibers (e.g., glass, carbon).

The degree of cure and the final mechanical properties of the resulting composite material.

The potential for creating composites with tailored properties by controlling the photoinitiation process.

Advanced Computational-Experimental Integration for Predictive Modeling

The synergy between computational modeling and experimental work is a powerful paradigm in modern chemical research. For this compound, integrating these two approaches can accelerate the discovery and optimization of its properties and applications.

Computational chemistry offers tools to predict a wide range of molecular properties, from ground-state geometries to excited-state energies and reaction pathways. researchgate.netlbl.govgithub.io For instance, Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) can be used to model the electronic structure and absorption spectra of molecules like this compound. github.io

Future research should leverage this integration in several key areas:

Predicting Photophysical Properties: Computational models can be used to predict how chemical modifications to the this compound structure would affect its absorption and emission properties. This can guide the synthesis of new derivatives with desired characteristics.

Modeling Reaction Mechanisms: The mechanisms of synthetic reactions and photopolymerization processes can be investigated using computational methods. This can provide insights into the role of catalysts and intermediates, helping to optimize reaction conditions. researchgate.net

Interpreting Experimental Data: Computational results can be used to interpret complex experimental data, such as that obtained from time-resolved spectroscopy. For example, simulations can help to assign specific spectral features to different electronic states or molecular motions. rsc.org

The table below outlines how computational and experimental methods can be integrated for predictive modeling of this compound.

| Research Area | Computational Method | Experimental Technique | Integrated Goal |

| Photophysics | TD-DFT, CASPT2 | UV-Vis, Fluorescence, Time-Resolved Spectroscopy | Predict and validate excited-state energies and dynamics. github.iorsc.org |

| Synthesis | DFT (for reaction pathways) | Reaction monitoring (e.g., by chromatography) | Optimize reaction conditions for higher efficiency. researchgate.net |

| Material Properties | Molecular Dynamics | Mechanical testing, Thermal analysis | Predict and verify the properties of polymers and composites. |

Investigation of Biological Interactions and Potential Bio-applications (Excluding Clinical Data)

The interactions of small molecules with biological systems are a vast and important area of research. While avoiding clinical data, future studies on this compound could explore its fundamental biological interactions and potential applications in areas like biomaterials and as a research tool.

Derivatives of aminobenzoic acid are known to have a wide range of biological activities and are used in various drug molecules. researchgate.net For example, some derivatives of 3-aminobenzoic acid are used in the synthesis of analgesics and antihypertensives. researchgate.net Furthermore, Ethyl 4-(dimethylamino)benzoate has been used in dental compositions, such as root canal sealants and filling materials, as part of a self-curing system. researchgate.net

Future non-clinical research could investigate:

Biocompatible Polymers: this compound could be explored as a component in the synthesis of biocompatible polymers for applications in tissue engineering and regenerative medicine. mdpi.com For instance, it could be part of a photoinitiating system to create hydrogels or scaffolds that support cell growth. mdpi.com The use of related compounds in crosslinking biomaterials like collagen is an established technique. researchgate.netnih.gov

Antimicrobial Activity: The synthesis and evaluation of derivatives of this compound for their antimicrobial properties could be a fruitful area of research. mdpi.commdpi.com Many heterocyclic compounds derived from aminobenzoic acids have shown promising activity against various microbes.

Enzyme Inhibition Studies: The compound and its derivatives could be screened for their ability to inhibit specific enzymes, which could provide valuable information for the development of new research probes or lead compounds for drug discovery.

Photodegradation and Environmental Fate: As aminobenzoates are used in UV filters, understanding the photodegradation pathways of this compound is important for assessing its environmental impact. wooster.eduresearchgate.netresearchgate.netosti.gov

Q & A

Q. What are the common synthetic routes for preparing ethyl 3-(dimethylamino)benzoate, and how can reaction conditions be optimized?

this compound can be synthesized via nucleophilic substitution or esterification. For example, a method analogous to the synthesis of ethyl 4-(cyclohexylamino)-3-nitrobenzoate involves reacting a halogenated precursor (e.g., ethyl 3-chlorobenzoate) with dimethylamine in a polar aprotic solvent (e.g., THF) under reflux. Stoichiometric excess of dimethylamine (2.0 equiv.) and a base like triethylamine (3.0 equiv.) ensures complete substitution. Reaction progress is monitored by TLC, followed by quenching, filtration, and recrystallization from ethanol for purification .

Q. What analytical techniques are critical for characterizing this compound?

Structural confirmation requires a combination of:

Q. How can researchers ensure purity during isolation and storage?

Recrystallization from ethanol or ethyl acetate is effective for removing unreacted precursors. Storage in airtight containers under inert gas (e.g., N) at 2–8°C prevents hydrolysis of the ester group. Moisture-sensitive handling is recommended .

Advanced Research Questions

Q. How does the position of the dimethylamino group (3- vs. 4-) influence reactivity in photoinitiated polymerization systems?

Comparative studies of ethyl 4-(dimethylamino)benzoate (4-DMAB) and its 2-substituted analog show that electron-donating substituents (e.g., 4-DMAB) enhance reactivity as co-initiators in free-radical polymerization. The 4-position maximizes resonance stabilization of the amine radical, improving the degree of monomer conversion (e.g., 75–85% for 4-DMAB vs. 60–70% for 2-DMAB in resin cements). Experimental optimization includes adjusting co-initiator ratios (e.g., 1:2 camphorquinone/amine) and UV irradiation protocols .

Q. What mechanistic insights explain the compound’s role in RAFT (Reversible Addition-Fragmentation Chain Transfer) polymerization?

While RAFT agents typically require thiocarbonylthio groups, this compound may act as a co-initiator by stabilizing propagating radicals via electron donation. Its tertiary amine structure facilitates hydrogen abstraction from monomers, accelerating chain propagation. Kinetic studies using electron paramagnetic resonance (EPR) or real-time FT-IR can quantify radical lifetimes and polydispersity control (<1.2 PDI) .

Q. How do solvent polarity and pH affect the stability and reactivity of this compound?

- Solvent effects : Non-polar solvents (e.g., toluene) stabilize the ester against hydrolysis, while polar solvents (e.g., DMSO) may enhance nucleophilic attack.

- pH dependence : Under acidic conditions (pH < 4), protonation of the dimethylamino group reduces electron-donating capacity, lowering co-initiator efficiency. Buffered systems (pH 6–8) are ideal for photopolymerization studies .

Q. What strategies resolve contradictions in reported reactivity data between this compound and other co-initiators?

Discrepancies in degree of conversion (e.g., 4-DMAB vs. 2-DMAB) arise from differences in experimental design:

- Concentration gradients : Higher amine concentrations (≥2.0 wt%) may saturate reaction sites, masking intrinsic reactivity.

- Light intensity : UV-A (365 nm) vs. visible light (450 nm) alters radical generation rates.